molecular formula C16H16N6OS B2672824 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide CAS No. 1226441-26-4

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2672824
CAS No.: 1226441-26-4
M. Wt: 340.41
InChI Key: IAERTYVEZVCIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Pyrimidine Ring: The 4,6-dimethylpyrimidine moiety can be introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a halogenated pyrimidine derivative.

    Formation of the Acetamide Linkage: The final step involves the coupling of the pyridine ring with the thiazole-pyrimidine intermediate through an acylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles, under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-2-yl)acetamide
  • 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-4-yl)acetamide
  • 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(quinolin-3-yl)acetamide

Uniqueness

The uniqueness of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-10-6-11(2)19-15(18-10)22-16-21-13(9-24-16)7-14(23)20-12-4-3-5-17-8-12/h3-6,8-9H,7H2,1-2H3,(H,20,23)(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAERTYVEZVCIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.